molecular formula C8H5ClN2O B15199997 3-Chloro-1H-indazole-7-carbaldehyde

3-Chloro-1H-indazole-7-carbaldehyde

Cat. No.: B15199997
M. Wt: 180.59 g/mol
InChI Key: PWWYCZFQPYZWOW-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-7-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro substituent and an aldehyde group in the 3- and 7-positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-indazole-7-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring . The aldehyde group can then be introduced through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process may include chlorination, cyclization, and formylation steps, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazole-7-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Condensation: Primary amines or hydrazines in ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: N-substituted indazoles.

    Oxidation: 3-Chloro-1H-indazole-7-carboxylic acid.

    Reduction: 3-Chloro-1H-indazole-7-methanol.

    Condensation: Schiff bases or hydrazones.

Scientific Research Applications

3-Chloro-1H-indazole-7-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1H-indazole-7-carbaldehyde largely depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chloro and aldehyde groups can interact with active sites of enzymes, leading to inhibition of their activity. The compound can also form covalent bonds with nucleophilic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-indazole-7-carbaldehyde: Similar structure but with a bromo substituent instead of chloro.

    2-Chloro-1H-indazole-7-carbaldehyde: Chloro substituent at the 2-position instead of the 3-position.

    3-Chloro-1H-indazole-6-carbaldehyde: Aldehyde group at the 6-position instead of the 7-position.

Uniqueness

3-Chloro-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which can influence its reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

3-chloro-2H-indazole-7-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11)

InChI Key

PWWYCZFQPYZWOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C=O)Cl

Origin of Product

United States

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